

Application Notes and Protocols: Tigolaner-d4 in Feline Pharmacokinetic Research

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Compound of Interest

Compound Name: Tigolaner-d4

Cat. No.: B15618861

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Introduction:

Tigolaner is a novel isoxazoline ectoparasiticide that provides long-lasting efficacy against fleas and ticks in cats. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring safety and efficacy. While studies specifically detailing the use of **Tigolaner-d4** are not prevalent in publicly available literature, its application in feline pharmacokinetic research is inferred as a critical component of the analytical methodology. Stable isotope-labeled compounds, such as **Tigolaner-d4**, are indispensable as internal standards in bioanalytical assays (e.g., LC-MS/MS) to ensure the accuracy and precision of quantitative measurements of the parent drug in biological matrices. These application notes and protocols are based on published pharmacokinetic studies of tigolaner and established principles of using deuterated internal standards in drug metabolism research.

I. Application Notes

1. Bioanalytical Method Validation:

Tigolaner-d4 is an ideal internal standard for the quantification of tigolaner in feline plasma, serum, or tissue samples. Its chemical and physical properties are nearly identical to tigolaner, ensuring similar extraction recovery and chromatographic behavior. The mass difference allows

for distinct detection by mass spectrometry, enabling precise correction for matrix effects and variability in sample processing. The use of a stable isotope-labeled internal standard is a key requirement for validating bioanalytical methods according to regulatory guidelines.

2. Pharmacokinetic Studies:

In feline pharmacokinetic studies, a known concentration of **Tigolaner-d4** is spiked into study samples (plasma, etc.) prior to extraction. By comparing the mass spectrometric response of tigolaner to that of **Tigolaner-d4**, the concentration of tigolaner in the sample can be accurately determined. This allows for the precise measurement of key pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and elimination half-life ($t_{1/2}$).

3. Metabolite Identification and Profiling:

While the primary use of **Tigolaner-d4** is as an internal standard for the parent drug, it can also be used in more advanced metabolic studies. Co-administration of tigolaner and a tracer amount of **Tigolaner-d4** can help in distinguishing drug metabolites from endogenous matrix components by observing the characteristic isotopic pattern in the mass spectra of metabolites.

II. Experimental Protocols

Protocol 1: Feline Pharmacokinetic Study of Topically Administered Tigolaner

This protocol is adapted from studies on Felpreva®, a combination product containing tigolaner.

Objective: To determine the plasma pharmacokinetic profile of tigolaner in cats following a single topical administration.

Materials:

- Clinically healthy adult cats
- Tigolaner formulation (e.g., Felpreva® spot-on solution)
- Blood collection supplies (syringes, EDTA tubes)

- Centrifuge
- Freezer (-20°C or colder) for plasma storage
- **Tigolaner-d4** (for use as an internal standard in sample analysis)
- Acetonitrile
- LC-MS/MS system

Procedure:

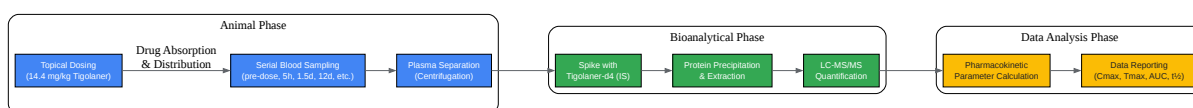
- **Animal Dosing:** Administer a single topical dose of the tigolaner formulation to each cat. The recommended minimum dose is 14.4 mg tigolaner per kg of body weight.^{[1][2]} The application site should be at the base of the skull to prevent licking.
- **Blood Sampling:** Collect whole blood samples from a suitable vein (e.g., jugular, cephalic) into EDTA tubes at predetermined time points. Based on the known pharmacokinetics of tigolaner, suggested time points include: pre-dose (0 hours), and at 5 hours, 1.5 days, 12 days, and at regular intervals up to and beyond the half-life of 24 days post-administration.^{[1][2][3]}
- **Plasma Preparation:** Centrifuge the blood samples to separate the plasma.
- **Sample Storage:** Store the plasma samples at -20°C or colder until analysis.
- **Sample Analysis (Bioanalytical Method):** a. Thaw plasma samples. b. Spike a known concentration of **Tigolaner-d4** internal standard solution into each plasma sample, calibrator, and quality control sample. c. Perform protein precipitation by adding acetonitrile. d. Vortex and centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness. f. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis. g. Inject the prepared sample into the LC-MS/MS system for quantification of tigolaner.
- **Pharmacokinetic Analysis:** Calculate pharmacokinetic parameters from the plasma concentration-time data using appropriate software.

III. Data Presentation

Table 1: Pharmacokinetic Parameters of Tigolaner in Cats Following a Single Topical Administration

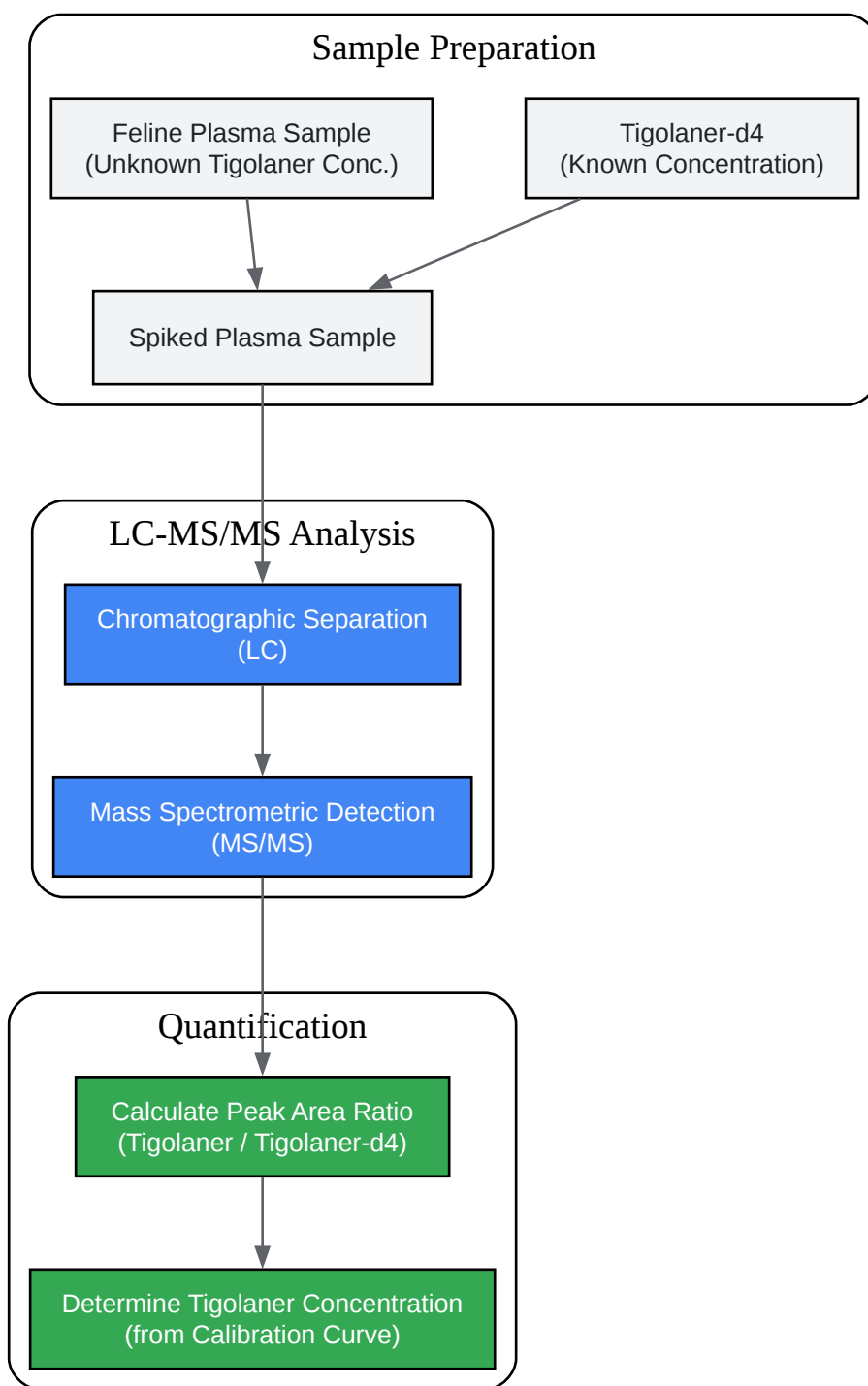
Parameter	Value	Reference
C _{max} (Maximum Plasma Concentration)	1352 µg/L (or 1.35 mg/L)	[1][2]
T _{max} (Time to C _{max})	12 days	[1][2]
t _{1/2} (Elimination Half-Life)	24 days	[1][2]
AUC (Area Under the Curve)	1566 mg*h/L	
Absolute Bioavailability	57%	
Volume of Distribution (V _d)	4 L/kg (after IV admin)	
Plasma Clearance (CL)	0.005 L/h/kg (after IV admin)	

IV. Visualizations



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Caption: Experimental workflow for a feline pharmacokinetic study of tigolaner.



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Caption: Role of **Tigolaner-d4** in the bioanalytical quantification workflow.

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References

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- 3. Plasma pharmacokinetics of tigolaner, emodepside, and praziquantel following topical administration of a combination product (Felpreva®) and of intravenous administration of the individual active ingredients in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
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